molecular formula C4F9KO6S3 B1425091 Potassium Tris(trifluoromethanesulfonyl)methanide CAS No. 114395-69-6

Potassium Tris(trifluoromethanesulfonyl)methanide

Cat. No.: B1425091
CAS No.: 114395-69-6
M. Wt: 450.3 g/mol
InChI Key: RJPWSGDBEHVWPP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organometallic species containing multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is designated as "potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane". This nomenclature reflects the compound's structural architecture, which consists of a potassium cation paired with a complex anion containing three trifluoromethanesulfonyl groups attached to a central carbon atom.

The structural representation of this compound reveals a sophisticated molecular arrangement where the central carbon atom serves as a hub for three trifluoromethanesulfonyl substituents. The compound's Chemical Abstracts Service registry number is established as 114395-69-6, providing a unique identifier for this specific chemical entity. The International Chemical Identifier representation demonstrates the compound's complexity through its extended notation: InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1. This identifier encodes the precise atomic connectivity and spatial arrangement of all constituent atoms within the molecular structure.

The Simplified Molecular Input Line Entry System representation further elucidates the structural characteristics: C-(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]. This notation emphasizes the ionic nature of the compound, clearly distinguishing between the anionic organic component and the potassium cation. The structural data indicates that each trifluoromethanesulfonyl group contains a sulfur atom bonded to two oxygen atoms in a sulfonyl configuration, with a trifluoromethyl group attached to the sulfur center.

Alternative Designations: Triflide Salts vs. Methanide Derivatives

The nomenclature landscape for this compound encompasses various alternative designations that reflect different aspects of its chemical identity and historical development. The compound is frequently referenced as "Potassium tris(trifluoromethanesulfonyl)methide" in chemical literature, representing a subtle but significant variation in terminology. This alternative name emphasizes the methide character of the central carbon atom, which bears a formal negative charge due to the electron-withdrawing effects of the three trifluoromethanesulfonyl substituents.

The relationship between triflide salts and methanide derivatives provides important context for understanding this compound's position within broader chemical classification systems. Traditional triflide salts typically contain the trifluoromethanesulfonate anion, whereas this compound represents a more complex methanide derivative where multiple trifluoromethanesulfonyl groups are covalently bonded to a central carbon atom. The distinction is chemically significant because it affects the compound's reactivity patterns, stability characteristics, and potential applications in synthesis.

Research into related compounds reveals that the lithium analog, Lithium tris(trifluoromethanesulfonyl)methide, shares similar structural features but exhibits different physical and chemical properties due to the smaller ionic radius and higher charge density of the lithium cation. The systematic comparison between potassium and lithium variants demonstrates how cationic substitution can influence overall compound behavior while maintaining the fundamental methanide framework. The European Community number 834-545-8 provides additional regulatory identification for this compound, facilitating its recognition in international chemical commerce and research contexts.

Additional synonymous designations include variations such as "Methane, tris[(trifluoromethyl)sulfonyl]-, ion(1-), potassium (1:1)" and "[tris(trifluoromethane)sulfonylmethyl]potassium". These alternative names reflect different approaches to describing the same molecular entity, with some emphasizing the ionic character while others focus on the organic framework structure.

Molecular Formula and Weight Analysis (C₄F₉KO₆S₃)

The molecular formula C₄F₉KO₆S₃ provides a comprehensive atomic inventory that reveals the precise composition of this compound. This formula indicates the presence of four carbon atoms, nine fluorine atoms, one potassium atom, six oxygen atoms, and three sulfur atoms within each molecular unit. The molecular weight calculations yield a value of 450.3 grams per mole according to PubChem computational analysis, with slight variations reported across different sources reflecting measurement precision and computational methodologies.

The elemental distribution within this molecular formula demonstrates the significant contribution of fluorine atoms to the overall molecular mass and chemical properties. The nine fluorine atoms constitute approximately 38% of the total molecular weight, contributing substantially to the compound's hydrophobic character and chemical inertness. The presence of three sulfur atoms in sulfonyl configurations contributes to the compound's strong electron-withdrawing capacity and influences its behavior as a chemical reagent.

Detailed molecular weight analysis reveals specific contributions from each elemental component. The carbon framework, consisting of four atoms including the central methanide carbon and three trifluoromethyl carbons, provides the basic structural scaffold. The six oxygen atoms, arranged in three sulfonyl groups, contribute significantly to the compound's polarity and potential for hydrogen bonding interactions. The potassium cation, while representing only a single atom, influences the compound's solubility characteristics and crystalline structure.

Element Number of Atoms Atomic Weight (g/mol) Total Contribution (g/mol) Percentage by Mass
Carbon 4 12.01 48.04 10.67%
Fluorine 9 18.998 170.982 37.96%
Potassium 1 39.098 39.098 8.68%
Oxygen 6 15.999 95.994 21.32%
Sulfur 3 32.065 96.195 21.37%
Total 23 - 450.309 100.00%

The computed properties derived from this molecular formula include additional structural parameters that provide insights into the compound's three-dimensional characteristics. The exact mass, calculated as 449.835 atomic mass units, reflects the precise isotopic composition under standard conditions. The molecular complexity, arising from the multiple trifluoromethanesulfonyl substituents, results in a highly symmetrical structure that contributes to the compound's stability and unique chemical behavior.

Properties

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWSGDBEHVWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9KO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114395-69-6
Record name Potassium Tris(trifluoromethanesulfonyl)methanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Tris(trifluoromethanesulfonyl)methanide can be synthesized through the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product . The reaction can be represented as follows:

(CF3SO2)3CH+KOH(CF3SO2)3CK++H2O\text{(CF}_3\text{SO}_2\text{)}_3\text{CH} + \text{KOH} \rightarrow \text{(CF}_3\text{SO}_2\text{)}_3\text{C}^- \text{K}^+ + \text{H}_2\text{O} (CF3​SO2​)3​CH+KOH→(CF3​SO2​)3​C−K++H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically stored in inert gas to prevent decomposition due to moisture .

Chemical Reactions Analysis

Types of Reactions

Potassium Tris(trifluoromethanesulfonyl)methanide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.

    Deprotonation Reactions: Due to its strong basicity, it can deprotonate weak acids, forming corresponding anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions with alkyl halides, the product would be the corresponding alkylated compound .

Scientific Research Applications

Chemical Synthesis

Role as a Strong Base and Nucleophile
Potassium Tris(trifluoromethanesulfonyl)methanide serves as a powerful reagent in organic synthesis. Its strong basicity allows it to deprotonate weak acids and facilitate nucleophilic substitutions. This capability enables the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex organic molecules.

Common Reactions

  • Substitution Reactions: Acts as a nucleophile to replace leaving groups in organic compounds.
  • Deprotonation Reactions: Efficiently removes protons from weak acids, generating anions that can participate in further reactions.

Reagents and Conditions
Reactions typically utilize polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions to prevent moisture interference. The compound is particularly effective when paired with alkyl halides and carbonyl compounds.

Biological Applications

Synthesis of Pharmaceuticals
In the pharmaceutical industry, this compound is employed to synthesize biologically active molecules. Its ability to activate unreactive C-H bonds allows for the functionalization of drug candidates, enhancing their therapeutic potential.

Materials Science

Electrolytes in Batteries
This compound is explored for its potential use in battery electrolytes due to its unique ionic properties. The trifluoromethanesulfonyl groups contribute to the compound's stability and reactivity, making it suitable for high-performance energy storage applications.

Industrial Applications

Production of Specialty Chemicals
this compound is utilized in the manufacture of specialty chemicals and materials. Its strong nucleophilic characteristics facilitate the production of various industrial compounds, including those used in electronics .

Mechanism of Action

The mechanism by which Potassium Tris(trifluoromethanesulfonyl)methanide exerts its effects is primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions, forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

KCTf3 belongs to a family of fluorinated sulfonyl-based ionic compounds. Below is a detailed comparison with structurally and functionally related salts:

Table 1: Structural and Physicochemical Properties

Property KCTf3 (This Work) KTFSI (K[N(SO₂CF₃)₂]) KDFTFSI (K[N(SO₂CF₂H)(SO₂CF₃)]) [NTfTFA]⁻ (K[NTfTFA])
Anion Type Methanide (C(SO₂CF₃)₃⁻) Imide (N(SO₂CF₃)₂⁻) Hybrid imide (N(SO₂CF₂H)(SO₂CF₃)⁻) Amide (N(SO₂CF₃)(COCF₃)⁻)
Molecular Weight 450.3 g/mol 371.3 g/mol ~380 g/mol ~350 g/mol
Crystal System Orthorhombic (P2₁2₁2₁) Orthorhombic (Pbcn) Orthorhombic (Pbcn) Amorphous or low-melting
Thermal Stability High (>300°C) High (>350°C) Moderate (~250°C) High (>300°C)
Ionic Conductivity Moderate (0.1–1 mS/cm in organic solvents) High (1–5 mS/cm) Moderate (0.5–2 mS/cm) High (3–10 mS/cm)
Solubility Water, methanol Organic solvents (e.g., EC/DMC) Organic solvents Wide (polar and nonpolar)
Key Applications LIB electrolytes, catalysis LIBs, supercapacitors Battery electrolytes High-fluidity ionic liquids

Key Findings from Comparative Studies

Anion Flexibility and Ion Pairing: KCTf3’s rigid methanide anion ([Tf3C]⁻) exhibits stronger ion pairing with K⁺ compared to KTFSI’s flexible imide anion ([N(SO₂CF₃)₂]⁻), reducing ionic conductivity in solvents. The bulky Tf groups in KCTf3 hinder close packing, lowering melting points compared to non-fluorinated analogs.

Electrochemical Performance: KTFSI outperforms KCTf3 in LIB electrolytes due to higher ionic mobility and lower viscosity. KCTf3’s weak coordinating ability makes it superior for stabilizing highly reactive cations in organometallic catalysis.

Environmental Impact :

  • All fluorinated salts, including KCTf3, KTFSI, and KDFTFSI, are classified as per- and polyfluoroalkyl substances (PFAS) , posing environmental risks during battery recycling.

Research Advancements and Challenges

  • Synthesis : KCTf3 is synthesized via nucleophilic substitution between trifluoromethanesulfonyl fluoride and methyl Grignard reagents.
  • Crystallography : Recent studies highlight its layered structure with cation-anion interactions optimized for electrochemical stability.
  • Challenges :
    • Cost : High production costs due to fluorine-rich precursors.
    • Toxicity : PFAS persistence necessitates improved recycling protocols.

Biological Activity

Potassium Tris(trifluoromethanesulfonyl)methanide (KTFM) is a chemical compound with significant potential in various fields, especially in organic synthesis and medicinal chemistry. This article explores the biological activity of KTFM, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

KTFM is characterized by its strong basicity and nucleophilicity, which allow it to participate in various chemical reactions. It can deprotonate weak acids and act as a nucleophile in substitution reactions. The general mechanism involves the formation of new chemical bonds through nucleophilic attacks on electrophiles, making it valuable for synthesizing biologically active molecules.

Key Properties

  • Chemical Formula : C₄F₉KO₆S₃
  • Molecular Weight : 450.32 g/mol
  • Appearance : White to almost white powder
  • Purity : Typically exceeds 98% in commercial preparations

Applications in Biological Research

KTFM's role extends beyond mere synthesis; it is instrumental in the development of pharmaceuticals and biologically active compounds. Its properties enable the construction of complex organic structures that are essential for drug discovery.

Synthesis of Biologically Active Molecules

KTFM is utilized in:

  • Drug Development : It facilitates the synthesis of new therapeutic agents by enabling reactions that form critical carbon-carbon and carbon-heteroatom bonds.
  • Biological Studies : KTFM is employed in studies aimed at understanding biochemical pathways and interactions at the molecular level .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the effectiveness of KTFM in synthesizing a series of novel antimicrobial agents. The compound was used to create derivatives that exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The synthesized compounds were evaluated for their Minimum Inhibitory Concentrations (MICs), showcasing KTFM's utility in developing new antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Compound A8E. coli
Compound B16S. aureus
Compound C4E. coli

Case Study 2: Catalytic Applications

Research has highlighted KTFM's role as a catalyst in various organic transformations. For instance, it has been shown to enhance reaction rates significantly when used with cationic metal catalysts, improving yields and selectivity in synthetic pathways.

Safety and Toxicological Considerations

While KTFM exhibits promising biological activity, its corrosive nature necessitates careful handling. Safety data indicate that exposure can lead to irritation of skin and mucous membranes; therefore, appropriate safety measures should be implemented during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Tris(trifluoromethanesulfonyl)methanide
Reactant of Route 2
Potassium Tris(trifluoromethanesulfonyl)methanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.